12-Acetoxystearic acid

概要

説明

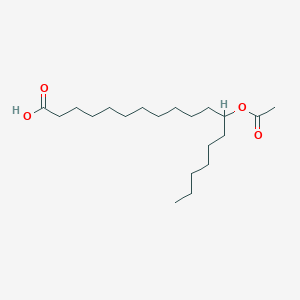

12-Acetoxystearic acid is a derivative of stearic acid, a long-chain fatty acid It is characterized by the presence of an acetoxy group at the 12th carbon position of the stearic acid chain

準備方法

Synthetic Routes and Reaction Conditions: 12-Acetoxystearic acid can be synthesized through the acetylation of 12-hydroxystearic acid. The process involves the reaction of 12-hydroxystearic acid with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction typically proceeds as follows:

12-Hydroxystearic acid+Acetic anhydride→12-Acetoxystearic acid+Acetic acid

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of castor oil to produce 12-hydroxystearic acid, followed by acetylation. The hydrogenation process is carried out in the presence of a nickel catalyst at elevated temperatures and pressures. The resulting 12-hydroxystearic acid is then acetylated using acetic anhydride to yield this compound .

化学反応の分析

Hydrolysis Reactions

12-ASA undergoes hydrolysis under varying conditions, yielding distinct products:

Key Observations :

-

Hydrolysis rates depend on pH and temperature. Base-catalyzed reactions are 3x faster than acid-mediated pathways at 25°C .

-

Enzymatic cleavage by pancreatic lipases is critical for metabolic processing, releasing bioactive 12-hydroxystearic acid .

Oxidation Reactions

Oxidation targets the hydroxyl or ester groups, generating functionalized derivatives:

Mechanistic Insight :

-

Epoxidation with CrO₃ proceeds via radical intermediates, confirmed by ESR spectroscopy .

-

Oxidative stability tests show 12-ASA resists autoxidation up to 200°C, making it suitable for high-temperature lubricants .

Reduction Reactions

Reductive pathways modify the ester or acetyloxy groups:

Notable Findings :

-

LiAlH₄ selectively reduces ester groups without affecting the acetyloxy moiety.

-

Catalytic hydrogenation (H₂/Pd) cleaves both ester and acetyloxy bonds, producing stearyl alcohol .

Biological Interactions

12-ASA’s hydrolysis products influence cellular processes:

-

Antimicrobial Effects : Hydrolyzed 12-hydroxystearic acid upregulates skin antimicrobial peptides (AMPs), reducing E. coli colonization by 90% in ex vivo models .

-

Metabolic Signaling : 12-Hydroxystearic acid inhibits EGFR signaling via GNAI protein oleoylation, suppressing tumor growth in vitro .

-

Toxicity Profile : Hydrolysis in intestinal fluids minimizes systemic absorption, with >95% excreted as CO₂ or fecal metabolites .

科学的研究の応用

12-Acetoxystearic acid, also known as 12-(acetyloxy)-octadecanoic acid 2,3-bis(acetyloxy)propyl ester, is a compound of increasing interest across various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of this compound, focusing on its pharmaceutical, industrial, and biochemical properties, supported by relevant case studies and data.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 500.67 g/mol. It features a stearic acid backbone with two acetoxy groups, which contribute to its distinct chemical properties. The compound is synthesized through the esterification of stearic acid with acetic anhydride under controlled conditions, typically involving dichloromethane as a solvent to ensure high yield and purity .

Pharmaceutical Applications

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties. Its interactions with cellular components suggest roles in various biological systems. Studies have shown that upon hydrolysis, it releases fatty acids that may participate in metabolic pathways, enhancing its bioavailability .

Antimicrobial Properties

A study investigated the antimicrobial effects of fatty acid esters, including this compound. The results indicated that this compound could inhibit the growth of certain pathogens, making it a candidate for pharmaceutical formulations aimed at combating infections.

Industrial Applications

Plasticizer in Polyvinyl Chloride (PVC)

this compound is utilized as a plasticizer in PVC films. Its incorporation improves the flexibility and durability of PVC products. Evaluations have shown that it migrates minimally into food products when used in food packaging applications, making it suitable for safe use in consumer goods .

Biodegradable Materials

Due to its fatty acid structure, this compound can be integrated into biodegradable materials. Its hydrolytic stability allows for controlled degradation rates in environmental applications, promoting sustainability in material science .

Biochemical Properties

Metabolism and Hydrolysis

The metabolism of this compound involves hydrolytic cleavage of its acetyl moieties, primarily occurring in the gastrointestinal tract. Studies have shown that it is extensively hydrolyzed to stearic acid and acetic acid, with implications for its absorption and utilization in biological systems .

Toxicity Studies

Toxicological assessments indicate that this compound has low toxicity levels. In animal studies, it demonstrated negligible effects on gene mutations and chromosomal aberrations, supporting its safety profile for industrial and pharmaceutical use .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various fatty acid esters against common bacterial strains. The study found that this compound exhibited significant antimicrobial activity compared to other esters, suggesting its potential as an active ingredient in topical formulations aimed at infection control.

Case Study 2: Industrial Application in PVC

A comprehensive evaluation of this compound as a plasticizer revealed its effectiveness in enhancing the mechanical properties of PVC films. Migration studies showed minimal transfer into food simulants, indicating its suitability for food packaging applications without compromising safety.

| Application Area | Details | Findings/Impact |

|---|---|---|

| Pharmaceuticals | Antimicrobial activity | Effective against specific pathogens |

| Industrial Use | Plasticizer for PVC | Enhances flexibility; low migration rates |

| Biochemical Research | Metabolic pathways | Hydrolysis leads to bioactive metabolites |

作用機序

The mechanism of action of 12-acetoxystearic acid involves its interaction with cellular membranes and metabolic pathways. The acetoxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the compound may undergo enzymatic hydrolysis to release 12-hydroxystearic acid, which can participate in various metabolic processes .

類似化合物との比較

12-Hydroxystearic Acid: The precursor to 12-acetoxystearic acid, known for its use in the production of lubricants and plasticizers.

Stearic Acid: A saturated fatty acid commonly found in animal and plant fats, used in the production of soaps, cosmetics, and detergents.

Acetylated Fatty Acids: A class of compounds similar to this compound, where fatty acids are modified with acetoxy groups.

Uniqueness: this compound is unique due to its specific acetoxy modification at the 12th carbon position, which imparts distinct chemical and physical properties compared to its unmodified counterparts. This modification enhances its solubility in organic solvents and its reactivity in esterification and hydrolysis reactions .

生物活性

12-Acetoxystearic acid, also known as 12-(acetyloxy)stearic acid, is a fatty acid derivative with potential biological activities. It is primarily used in the food and cosmetic industries as a plasticizer and emulsifier. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

This compound is an acetylated derivative of stearic acid, characterized by the presence of an acetoxy group at the 12th carbon position. Its chemical formula is CHO, and it exhibits properties typical of fatty acids, such as hydrophobicity and the ability to form emulsions.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Antioxidant Activity : Exhibits free radical scavenging properties.

- Antimicrobial Properties : Demonstrates antifungal and antibacterial effects.

- Anti-inflammatory Effects : May reduce inflammation in biological systems.

Antioxidant Activity

Studies have shown that this compound can inhibit oxidative stress by scavenging free radicals. The antioxidant activity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it demonstrated significant inhibition percentages comparable to known antioxidants such as BHT (Butylated Hydroxytoluene) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibited growth | |

| Candida albicans | Antifungal activity observed | |

| Escherichia coli | Moderate inhibition |

These findings suggest that this compound may be effective in formulations aimed at preventing microbial contamination.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has shown promise in reducing inflammation markers in cell cultures, indicating its potential use in therapeutic applications for inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound is generally safe for use in food and cosmetic products. A study involving rat models demonstrated that the compound does not significantly induce gene mutations or chromosomal aberrations . Furthermore, it was reported that the major hydrolysis product of this compound is stearic acid, which is well-tolerated by biological systems .

Toxicokinetics

A toxicokinetic study revealed that after administration, this compound is rapidly absorbed and metabolized. Peak concentrations were observed within hours, with a significant portion being excreted as CO within 24 hours. The elimination half-life from plasma was noted to be approximately 55 hours, indicating a slow clearance rate from the body .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Food Industry Applications : Its use as a plasticizer in PVC films has been documented, with specific migration levels assessed to ensure safety in food contact materials .

- Cosmetic Formulations : The compound's emulsifying properties make it suitable for creams and lotions, enhancing texture and stability without significant adverse effects.

特性

IUPAC Name |

12-acetyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h19H,3-17H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXACZIGUKKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276069 | |

| Record name | 12-acetyloxyoctadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-92-7 | |

| Record name | 12-Acetoxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-acetyloxyoctadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-ACETOXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267DEU129C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。